

Technical Guide: 4-Chloro-3-sulfamoylbenzenesulfonyl Chloride

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Compound of Interest

Compound Name:	4-Chloro-3-sulfamoylbenzenesulphonyl chloride
CAS No.:	61450-06-4
Cat. No.:	B015125

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CAS: 61450-06-4 | Formula: $C_6H_5Cl_2NO_4S_2$ | MW: 290.15 g/mol [\[1\]](#)

Executive Summary

4-Chloro-3-sulfamoylbenzenesulfonyl chloride is a high-value bifunctional intermediate in medicinal chemistry, serving as the scaffold for the thiazide class of diuretics (e.g., chlorothiazide, hydrochlorothiazide). Its structural uniqueness lies in the coexistence of two sulfur-based functional groups with distinct electrophilicity: a highly reactive sulfonyl chloride () and a nucleophilic, stable sulfonamide (). This guide analyzes its nomenclature, synthesis, and chemoselective reactivity, providing researchers with a roadmap for utilizing this scaffold in drug discovery.

Part 1: Nomenclature & Structural Analysis

IUPAC Definitive Breakdown

The naming of this compound is a frequent source of confusion due to the presence of two sulfur functional groups. According to IUPAC Blue Book P-66.6.1.1.2, the priority order for nomenclature is: Sulfonyl Halides (\$ -SO₂X

-SO₂NH₂

-Cl \$)

Therefore, the parent structure is benzenesulfonyl chloride. The sulfonamide group is treated as a substituent (sulfamoyl).

- Parent: Benzenesulfonyl chloride (Position 1 assigned to 1).
- Substituents:
 - Chloro: Located at position 4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Sulfamoyl: Located at position 3.[\[3\]](#)[\[4\]](#)

Correct IUPAC Name:4-Chloro-3-sulfamoylbenzenesulfonyl chloride Synonyms: 3-(Aminosulfonyl)-4-chlorobenzenesulfonyl chloride; 2-Chloro-5-(chlorosulfonyl)benzenesulfonamide (non-preferred).

Physicochemical Properties

Property	Value	Note
CAS Number	61450-06-4	Distinct from the carboxylic acid derivative (CAS 1205-30-7).
Appearance	White to off-white crystalline solid	Hygroscopic; darkens upon moisture exposure.[7]
Melting Point	181–183 °C (Decomposes)	High lattice energy due to H-bonding network of the sulfonamide.
Solubility	Soluble in THF, Acetone, DMF	Rapidly hydrolyzes in water/alcohols.
Stability	Moisture Sensitive	Must be stored under inert atmosphere (Ar/N ₂).

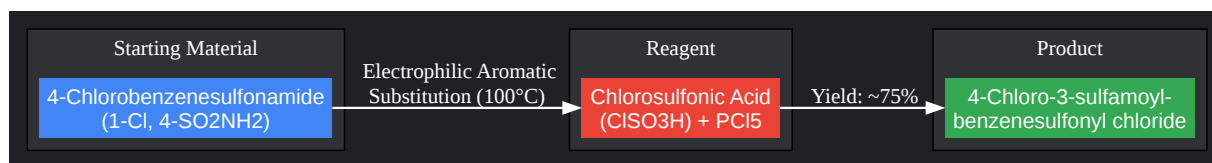
Part 2: Synthetic Pathways & Logic

The synthesis of this specific "mono-chloride, mono-amide" species requires precise control to avoid forming the disulfonyl chloride or the disulfonamide. The most robust laboratory route involves the chlorosulfonation of 4-chlorobenzenesulfonamide.

Reaction Logic (The "Why")

Starting with 4-chlorobenzenesulfonamide leverages the directing effects of the existing substituents:

- (Position 1): Ortho/Para directing (deactivating).
- (Position 4): Meta directing (strongly deactivating).
- Result: The electrophilic chlorosulfonyl group () is directed to Position 3 (ortho to Cl, meta to sulfonamide), ensuring high regioselectivity.



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Figure 1: Regioselective synthesis pathway via chlorosulfonation.

Validated Protocol

Safety Warning: Chlorosulfonic acid reacts violently with water. Perform all operations in a fume hood.

- Charge: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, place 4-chlorobenzenesulfonamide (1.0 eq).
- Addition: Cool to 0°C. Add chlorosulfonic acid (5.0 eq) dropwise over 30 minutes. (Excess acid acts as both solvent and reagent).
- Heating: Slowly warm to room temperature, then heat to 100–110°C for 3 hours. Monitor HCl gas evolution.
- Quench: Cool the reaction mixture to room temperature. Very carefully pour the mixture onto crushed ice (approx. 10x volume) with vigorous stirring.
- Isolation: The product precipitates as a white solid.[2] Filter immediately.
- Purification: Wash the cake with cold water (to remove acid) and dry under vacuum over P₂O₅. Recrystallize from dry dichloroethane if necessary.

Part 3: Chemoselectivity & Reactivity Profile

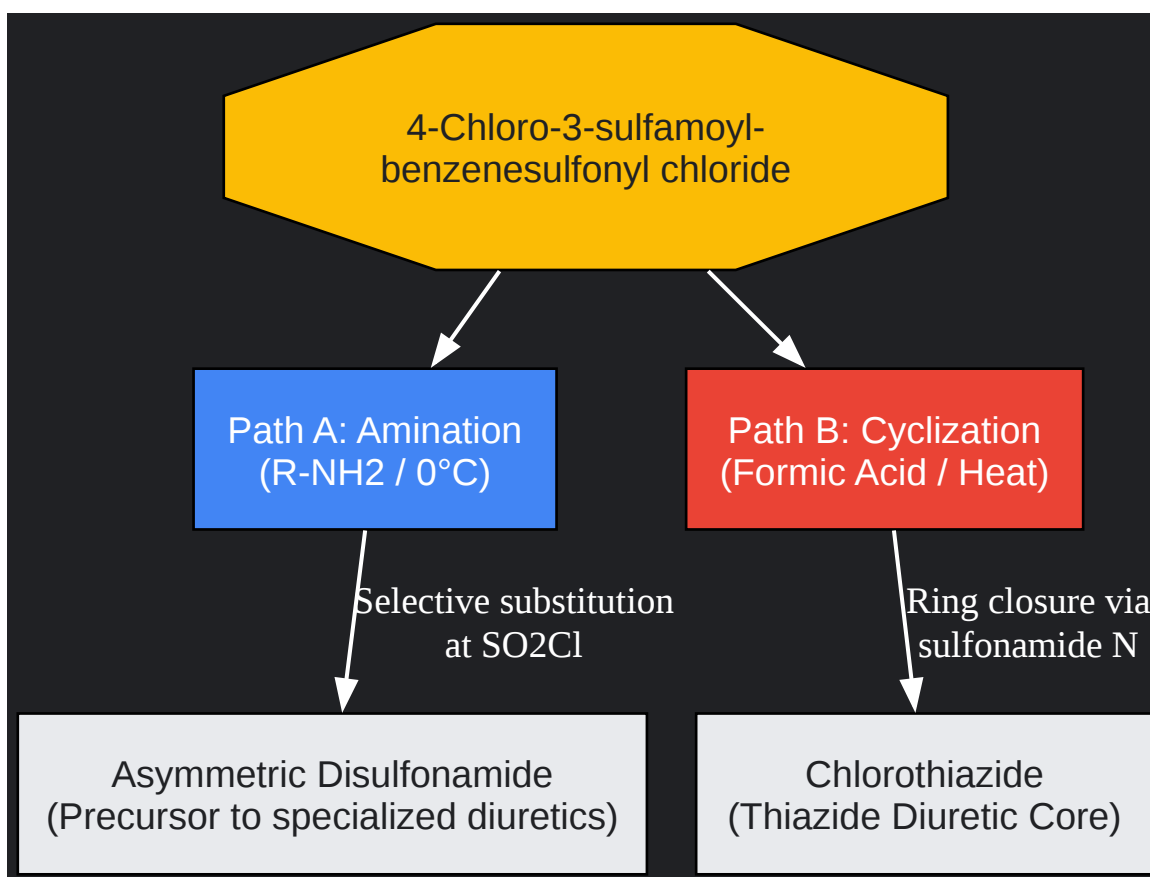
The core utility of 4-Chloro-3-sulfamoylbenzenesulfonyl chloride is the reactivity differential between the two sulfur centers. This allows for the synthesis of asymmetric sulfonamide drugs.

The Electrophilic Gradient

- Sulfonyl Chloride (): Highly electrophilic. Reacts rapidly with amines, alcohols, and water.
- Sulfonamide (): Nucleophilic (at Nitrogen) but stable to further nucleophilic attack. It does not react with amines under standard conditions.

Strategic Application: Thiazide Synthesis

To synthesize Chlorothiazide, the sulfonyl chloride is reacted with ammonia or a primary amine to close the ring (often using an aldehyde bridge).



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Figure 2: Chemoselective divergence. Path A utilizes the high reactivity of the sulfonyl chloride; Path B leverages the sulfonamide nitrogen for heterocycle formation.

Part 4: Handling & Quality Control

Analytical Verification

To validate the integrity of the synthesized intermediate, use the following markers:

- IR Spectroscopy: Look for the disappearance of the broad stretch of sulfonic acids and the appearance of strong asymmetric/symmetric stretches at 1370 cm^{-1} and 1170 cm^{-1} .
- Elemental Analysis: Chlorine content is a quick purity check. Theoretical Cl: 24.4%. Significant deviation indicates hydrolysis to the sulfonic acid.

Storage Protocols

- Container: Amber glass with a PTFE-lined cap.
- Atmosphere: Argon or Nitrogen blanket is mandatory.[8]
- Temperature: Store at $+2^{\circ}\text{C}$ to $+8^{\circ}\text{C}$.
- Shelf-life: Approx. 6 months if strictly dry. Degradation is signaled by the smell of HCl and "clumping" of the powder.

References

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